
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate is a chemical compound that has gained attention in the field of scientific research due to its potential applications in various fields. It is a white or yellowish powder that is soluble in organic solvents and has a molecular weight of 329.77 g/mol.
Mechanism of Action
The mechanism of action of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate is not fully understood. However, it is believed to exert its antimicrobial and antifungal effects by inhibiting the growth and proliferation of microorganisms. It has been shown to inhibit the activity of enzymes involved in cell wall synthesis, leading to the disruption of the cell membrane and eventual cell death. Its anticancer effects are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate has been found to have several biochemical and physiological effects. It has been shown to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. It has also been found to modulate the expression of genes involved in cell cycle regulation, apoptosis, and angiogenesis. In addition, it has been shown to exhibit antioxidant activity and prevent lipid peroxidation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate in lab experiments is its versatility. It can be used in a variety of assays to study different biological processes. It is also relatively easy to synthesize and has a long shelf life. However, one of the limitations of using this compound is its potential toxicity. It is important to handle it with care and take appropriate safety precautions when working with it.
Future Directions
There are several potential future directions for the use of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate in scientific research. One area of interest is its potential use as a therapeutic agent for the treatment of cancer and other diseases. It has also been suggested that it could be used as a fluorescent probe for the detection of metal ions in biological systems. Further research is needed to fully understand its mechanism of action and explore its potential applications in various fields of scientific research.
Synthesis Methods
The synthesis of 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate involves the reaction of 2-tert-butylphenol with thionyl chloride to form 2-tert-butylphenyl chloroformate. The resulting compound is then reacted with 5-nitroanthranilic acid in the presence of a base to yield 2-Tert-butylphenyl 2-chloro-5-nitrobenzoate. The overall reaction scheme is shown below:
Scientific Research Applications
2-Tert-butylphenyl 2-chloro-5-nitrobenzoate has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. It has also been used as a fluorescent probe for the detection of metal ions in biological systems.
properties
Molecular Formula |
C17H16ClNO4 |
|---|---|
Molecular Weight |
333.8 g/mol |
IUPAC Name |
(2-tert-butylphenyl) 2-chloro-5-nitrobenzoate |
InChI |
InChI=1S/C17H16ClNO4/c1-17(2,3)13-6-4-5-7-15(13)23-16(20)12-10-11(19(21)22)8-9-14(12)18/h4-10H,1-3H3 |
InChI Key |
YRUHQOZIEXGHBV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B285135.png)
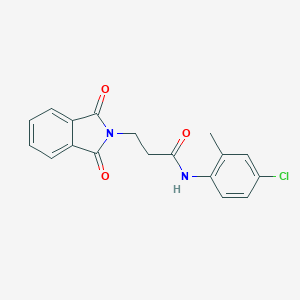
![N-(4-butoxyphenyl)-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B285139.png)

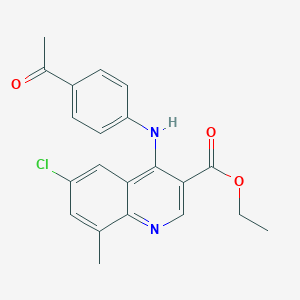
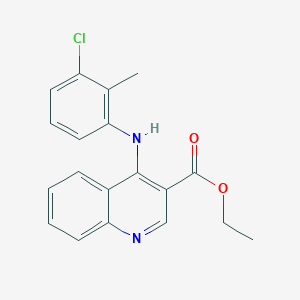
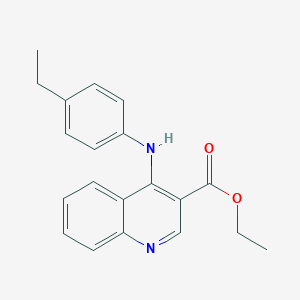
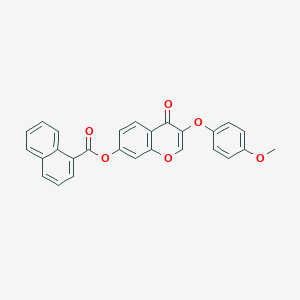
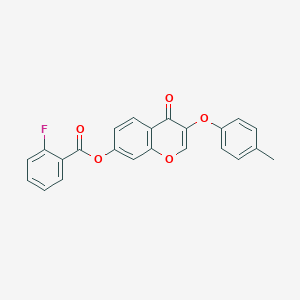
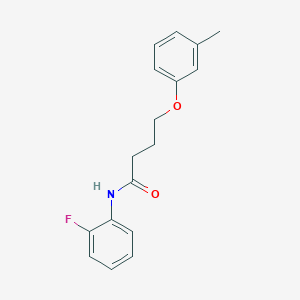
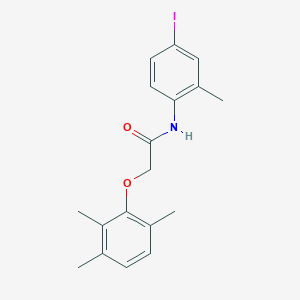
![Ethyl 3-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzoate](/img/structure/B285160.png)
![1-benzyl-3-chloro-4-[(2-hydroxy-5-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B285161.png)